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Abstract
Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) activating mutations are

established oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other

solid tumors, representing a critical therapeutic target. Sevabertinib (formerly BAY 2927088),

an oral, reversible tyrosine kinase inhibitor (TKI), has emerged as a promising agent that

potently and selectively inhibits mutant HER2. This document provides a comprehensive

technical overview of sevabertinib, detailing its mechanism of action, preclinical evidence, and

clinical trial data, with a focus on its role in targeting HER2 activating mutations.

Introduction: The Challenge of HER2 Activating
Mutations
Activating mutations in the ERBB2 gene, which encodes the HER2 protein, are found in

approximately 2-4% of patients with NSCLC.[1][2] These mutations, most commonly insertions

in exon 20, lead to constitutive activation of the HER2 receptor tyrosine kinase, driving

downstream signaling pathways that promote cell proliferation, survival, and migration.[3]

Historically, tumors harboring these mutations have been associated with a poor prognosis and

limited therapeutic options.[4] While antibody-drug conjugates have shown efficacy, the

development of potent and selective small molecule inhibitors remains an area of significant

interest.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-interest
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://meridian.allenpress.com/aplm/article/149/6/542/503125/Analytical-and-Clinical-Validation-of-the-Oncomine
https://www.researchgate.net/publication/396635203_Sevabertinib_in_Advanced_HER2-Mutant_Non-Small-Cell_Lung_Cancer
https://www.researchgate.net/publication/339564132_The_force_of_HER2_-_a_druggable_target_in_NSCLC
https://www.medchemexpress.com/sevabertinib.html?locale=es-ES
https://www.medchemexpress.com/sevabertinib.html?locale=es-ES
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sevabertinib: Mechanism of Action
Sevabertinib is a potent, oral, reversible tyrosine kinase inhibitor that selectively targets

activating mutations in HER2.[5][6] It also exhibits inhibitory activity against epidermal growth

factor receptor (EGFR) mutations while largely sparing wild-type EGFR, which is intended to

limit off-target toxicities.[7][8] By binding to the ATP-binding pocket of the HER2 kinase domain,

sevabertinib blocks its autophosphorylation and the subsequent activation of downstream

signaling cascades.[9][10] Preclinical studies have demonstrated that this inhibition leads to the

suppression of the MAPK/PI3K-AKT signaling pathways, which are critical for tumor cell growth

and survival.[3][9]

Signaling Pathway
The following diagram illustrates the proposed mechanism of action of sevabertinib in a

HER2-mutant cancer cell.
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Sevabertinib Mechanism of Action in HER2-Mutant Cells

Cell Membrane

Cytoplasm

Nucleus

Mutant HER2
Receptor Dimer

PI3K

Activates

RAS

Activates

Sevabertinib

Inhibits
Autophosphorylation

AKT

mTOR

Cell Proliferation,
Survival, Growth

RAF

MEK

ERK

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Sevabertinib inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK

pathways.

Preclinical Evidence
The anti-tumor activity of sevabertinib has been demonstrated in a range of preclinical models

harboring HER2 activating mutations.

In Vitro Studies
Sevabertinib has shown potent inhibitory activity against various HER2-mutant cancer cell

lines. Key quantitative data from these studies are summarized below.

Cell Line / Target HER2 Alteration IC50 (nM) Reference(s)

Wild-type HER2 N/A <0.5 [5][11]

HER2 A775insYVMA Exon 20 Insertion <0.5 [5][11]

HER4 N/A 13.9 [5][11]

NCI-H1781
Exon 20 Insertion

(A775insV, G776C)
19.7 [5]

NCI-H2170
Wild-type ERBB2

Amplification
16.7 [5]

Ba/F3 cells
HER2 Exon 20

Insertions
Potent Inhibition [5]

Ba/F3 cells
Activating HER2 Point

Mutations
Potent Inhibition [5]

In Vivo Studies
The efficacy of sevabertinib has been evaluated in xenograft models of NSCLC with HER2

activating mutations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.medchemexpress.com/sevabertinib.html
https://www.caymanchem.com/product/44586/sevabertinib
https://www.medchemexpress.com/sevabertinib.html
https://www.caymanchem.com/product/44586/sevabertinib
https://www.medchemexpress.com/sevabertinib.html
https://www.caymanchem.com/product/44586/sevabertinib
https://www.medchemexpress.com/sevabertinib.html
https://www.medchemexpress.com/sevabertinib.html
https://www.medchemexpress.com/sevabertinib.html
https://www.medchemexpress.com/sevabertinib.html
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Type
Cancer
Type

HER2
Alteration

Treatment Outcome
Reference(s
)

Patient-

Derived

Xenograft

(PDX) - CTG-

2543

NSCLC
A775insYVM

A

10, 25, 50

mg/kg, p.o.,

QD

T/C ratios of

0.22, 0.12,

and 0.06,

respectively.

Well-

tolerated.

[4][5]

Cell Line-

Derived

Xenograft -

NCI-H1781

NSCLC
Exon 20

Insertion

5 mg/kg, p.o.,

BID; 10

mg/kg, p.o.,

QD

Demonstrate

d anti-tumor

efficacy.

[5]

Clinical Development: The SOHO-01 Trial
The primary evidence for the clinical utility of sevabertinib comes from the Phase 1/2 SOHO-

01 trial (NCT05099172), an open-label, multicenter, multicohort study that evaluated

sevabertinib in patients with locally advanced or metastatic NSCLC harboring HER2

mutations.[10][12]

Study Design and Patient Population
The SOHO-01 trial enrolled adult patients with histologically or cytologically confirmed locally

advanced or metastatic NSCLC with activating HER2 mutations.[4] Patients were stratified into

cohorts based on their prior treatment history.[10][12] The recommended Phase 2 dose of

sevabertinib was established at 20 mg administered orally twice daily.[2]

Experimental Workflow: Patient Selection
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Caption: Workflow for identifying patients with HER2 mutations for the SOHO-01 trial.

Efficacy Results
Sevabertinib demonstrated significant anti-tumor activity across different patient populations in

the SOHO-01 trial. The results led to the accelerated approval of sevabertinib by the U.S.
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Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic non-

squamous NSCLC with HER2 tyrosine kinase domain (TKD) activating mutations who have

received prior systemic therapy.[13]

Patient
Cohort

N
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)
(months)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Reference(s
)

Previously

treated,

HER2-

targeted

therapy-naïve

(Cohort D)

81 64% 9.2 8.3 [10][12]

Previously

treated with

HER2-

directed

ADCs

(Cohort E)

55 38% 8.5 5.5 [10][12]

Treatment-

naïve (Cohort

F)

73 71% 11.0
Data

immature
[10][12]

HER2 YVMA

insertion

subgroup

- 78% - 12.2 [4]

Safety and Tolerability
Sevabertinib has a manageable safety profile. The most common treatment-related adverse

events (TRAEs) were diarrhea and rash, which were mostly grade 1-2.[14][15] Notably, no
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cases of drug-related interstitial lung disease (ILD) were reported in the SOHO-01 trial, a

significant concern with other HER2-targeted therapies.[4][15]

Experimental Protocols
This section provides an overview of the likely methodologies employed in the preclinical and

clinical evaluation of sevabertinib.

In Vitro Cell Proliferation Assay (Representative
Protocol)

Cell Culture: HER2-mutant and wild-type cancer cell lines (e.g., NCI-H1781, NCI-H2170) are

cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of sevabertinib or vehicle control

(DMSO) for 72 hours.

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a

luminescent assay like CellTiter-Glo.

Data Analysis: The absorbance or luminescence data is normalized to the vehicle control,

and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis of HER2 Signaling
(Representative Protocol)

Cell Lysis: HER2-mutant cells are treated with sevabertinib or vehicle control for a specified

time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against total and phosphorylated forms of HER2, AKT, and ERK. A loading control antibody

(e.g., GAPDH or β-actin) is also used.

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study (Representative Protocol)
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.

Tumor Implantation: HER2-mutant cancer cells (e.g., NCI-H1781) or patient-derived tumor

fragments (for PDX models) are subcutaneously implanted into the flanks of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice

are then randomized into treatment and control groups.

Drug Administration: Sevabertinib is administered orally at specified doses and schedules.

The vehicle control is administered to the control group.

Efficacy Evaluation: Tumor volume and body weight are measured regularly. The study is

terminated when tumors in the control group reach a predetermined size. Tumor growth

inhibition is calculated.

HER2 Mutation Detection in Clinical Samples
Patient eligibility for the SOHO-01 trial was determined by the presence of activating HER2

mutations in tumor tissue or plasma.[13] This was performed using an FDA-approved

companion diagnostic, the Oncomine Dx Target Test.[13][16] This next-generation sequencing

(NGS)-based assay uses amplicon-based enrichment to detect single nucleotide variants,

insertions, and deletions in the ERBB2 gene from formalin-fixed, paraffin-embedded (FFPE)

tumor samples.[1]

Conclusion
Sevabertinib is a potent and selective oral TKI that has demonstrated significant and durable

anti-tumor activity in patients with NSCLC harboring HER2 activating mutations. Its

manageable safety profile, particularly the lack of drug-related ILD, positions it as a valuable
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therapeutic option in this patient population. Ongoing clinical trials will further define its role in

the treatment of HER2-mutant cancers.
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To cite this document: BenchChem. [Sevabertinib: A Targeted Approach for HER2 Activating
Mutations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611537#sevabertinib-s-role-in-targeting-her2-
activating-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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